molecular formula C7H6Cl2O B1585786 3,4-Dichloroanisole CAS No. 36404-30-5

3,4-Dichloroanisole

Cat. No. B1585786
CAS RN: 36404-30-5
M. Wt: 177.02 g/mol
InChI Key: VISJRVXHPNMYRH-UHFFFAOYSA-N
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Description

3,4-Dichloroanisole is a chemical compound with the molecular formula C7H6Cl2O . It is a white to brownish crystalline low melting solid .


Synthesis Analysis

3,4-Dichloroanisole is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .


Molecular Structure Analysis

The molecular weight of 3,4-Dichloroanisole is 177.028 . The IUPAC Standard InChI is InChI=1S/C7H6Cl2O/c1-10-5-2-3-6 (8)7 (9)4-5/h2-4H,1H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

In the case of 2,4-dichloroanisole, selective detachment of the chlorine atom at the ortho position with respect to the OMe group was observed upon photohomolysis (in cyclohexane) or photoheterolysis (in MeOH) of the Ar–Cl bond .


Physical And Chemical Properties Analysis

3,4-Dichloroanisole has a density of 1.3±0.1 g/cm3 . Its boiling point is 220.9±20.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.9±3.0 kJ/mol . The flash point is 91.2±21.2 °C .

Scientific Research Applications

Application 1: Development of Aptamers for Photonic Biosensor Applications

  • Summary of the Application : 3,4-Dichloroanisole is used as a starting material in the synthesis of novel 3-Aminopropoxy-Substituted Dioxins. These compounds are suitable for the development of aptamers for photonic biosensor applications .
  • Methods of Application or Experimental Procedures : The synthesis involves using 3,4-dichloroanisole, 2,3,6-trichlorophenol and 4,5-dichlorocatechol as starting materials. Electrophilic and/or nucleophilic aromatic substitution reactions are used for the assembly of the dibenzo [ b,e ] [1,4]dioxin and dibenzo [ b,d ]furan systems . The phenolic compounds obtained are then alkylated with N-1- (4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo [ b,e ] [1,4]dioxin and tetrachlorodibenzo [ b,d ]furans .
  • Results or Outcomes : The amino-substituted dioxin, obtained after hydrazinolysis-mediated Dde removal, was coupled to carboxy-substituted magnetic beads. This resulted in magnetic beads coated by the amino-substituted dioxin . This is an attractive intermediate for the development of selective single-standard DNA (ssDNA) aptamers, which are molecular recognition elements in photonic biosensors. These have potential applications in monitoring dangerous environmental pollutants, such as dioxins, which have serious implications for human health .

Application 2: Formation of 2,4,6-Trichloroanisole in Drinking Water Treatment

  • Summary of the Application : 3,4-Dichloroanisole is involved in the formation of 2,4,6-Trichloroanisole (2,4,6-TCA) in drinking water treatment processes . 2,4,6-TCA is a taste and odor (T&O) compound that can affect the quality of drinking water .
  • Methods of Application or Experimental Procedures : The study investigated the distribution of ten T&O compounds in 135 finished water samples from 43 drinking water treatment plants (DWTPs). The results indicated that 2,4,6-TCA was formed in the water treatment processes . To determine the chemical formation of 2,4,6-TCA by chlorination, the concentrations of different chloroanisoles in anisole-containing water at pH 5.5–9.0 and 25 °C were measured .
  • Results or Outcomes : The results from chlorination showed that only 2-chloroanisole (2-CA), 4-chloroanisole (4-CA), and 2,4-dichloroanisole (2,4-DCA) could be detected. Their formation rates were all below 3.3% at each pH value, but the reaction was more active at pH 5.5 because of acid catalyzed effect . Accordingly, the chemical formation of 2,4,6-TCA by chlorination was not confirmed in this study, which suggested that the formation of 2,4,6-TCA was related to the methylation of 2,4,6-trichlorophenol with fungi .

Safety And Hazards

3,4-Dichloroanisole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed or inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

1,2-dichloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISJRVXHPNMYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189926
Record name Benzene, 1,2-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloroanisole

CAS RN

36404-30-5
Record name 1,2-Dichloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36404-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-dichloro-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
WD Watson - The Journal of Organic Chemistry, 1982 - ACS Publications
Method B. A solution containing allylic alcohol 22a (240 mg, 0.86 mmol) in 1.5 mL of hexamethylphosphoramide was stirred at 60 Cunder nitrogen while methyltriphenoxyphosphonium …
Number of citations: 17 pubs.acs.org
MAVR da Silva, AIMCL Ferreira - The Journal of Chemical Thermodynamics, 2008 - Elsevier
The present work reports the values of the gaseous standard (p ∘ =0.1MPa) molar enthalpies of formation of four isomers of dichloroanisole: 2,3-, 2,4-, 2,6-, and 3,5-dichloroanisole, at T…
Number of citations: 8 www.sciencedirect.com
AP Pollnitz, KH Pardon, D Liacopoulos… - Australian Journal of …, 1996 - Wiley Online Library
A new method has been developed for the analysis, by gas chromatography/mass spectrometry, of 2,4,6‐trichloroanisole (TCA) and other chloroanisoles in cork‐tainted wines, using a …
Number of citations: 122 onlinelibrary.wiley.com
C Deschler, R Duran, M Junqua, C Landou… - Journal of Molecular …, 1998 - Elsevier
Phanerochaete chrysosporium was able to grow in a C-limited medium containing 3,4-dichlorophenol. In comparison with cultures without 3,4-dichlorophenol, we observed about 30% …
Number of citations: 17 www.sciencedirect.com
AA Vasil'ev, AS Burukin, GM Zhdankina… - Russian Chemical …, 2022 - Springer
Palladium-catalyzed Suzuki cross-coupling of isomeric dichloroacetophenones with phenylboronic acid in the presence of 2-dicyclohexylphosphino-2′-(dimethylamino)-biphenyl (…
Number of citations: 0 link.springer.com
B Jansson, G Sundström - Biomedical Mass Spectrometry, 1974 - Wiley Online Library
The mass spectra of synthetic methoxychlorobiphenyls have been investigated. These substances are of interest as reference compounds in studies of the metabolism of …
Number of citations: 71 onlinelibrary.wiley.com
S Kalantzi, S Leonardi, E Vachlioti, EG Kaliatsi… - Materials, 2021 - mdpi.com
Hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans have been synthesized using 3,4-dichloroanisole, 2,3,6-trichlorophenol and 4,5-…
Number of citations: 8 www.mdpi.com
C Raviola, M Fagnoni - Photochemical & Photobiological Sciences, 2018 - Springer
The site-selective cleavage of an Ar–X bond in polyhalogenated aromatics is an important tool in synthetic planning especially when more than one identical halogen atom is present. …
Number of citations: 2 link.springer.com
G Renner, C Hopfer - Xenobiotica, 1990 - Taylor & Francis
1. The metabolism of pentachlorophenol in rats was studied. 2. Metabolites isolated from rat urine and identified were: 2,3,4,5-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, 2,3,5,6-…
Number of citations: 58 www.tandfonline.com
NM Griffiths - Chemical Senses, 1974 - academic.oup.com
The olfactory properties,-‘strength’, character, and odor threshold values ofthe series of chlorinated anisoles has been studied. 2,3,4,6-, 2,4,6-, 2,3,6- and 2,6-chloroanisole are shown to …
Number of citations: 63 academic.oup.com

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